4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one
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Overview
Description
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is a chemical compound with the following properties:
- Molecular Formula : C20H18BrN5O2
- Molecular Weight : 440.29 g/mol
- CAS Number : 1024068-64-1
- Synonyms : 4-BROMO-2-METHYL-3-((4-METHYL-3-PHENYL(2,3,5-TRIAZOLYLOXY))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one consists of a pyrazoline ring with bromine substitution and a triazolyl group attached to the phenyl ring. The triazolyl group may play a crucial role in its biological activity.
Chemical Reactions Analysis
The chemical reactivity and reactions of this compound would depend on its functional groups. Without specific literature, it’s challenging to provide detailed information. However, further studies could explore its behavior under various conditions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
Scientific Research Applications
Synthesis and Chemical Reactions
- It has been used as a starting material for synthesizing various heterocyclic compounds, demonstrating its versatility in chemical synthesis. For example, it was reacted with sodium salt of reactive methylene compounds and then condensed with hydrazine hydrate, phenyl hydrazine, and other reagents to obtain heterocycles-5-pyrazolones (Youssef, 1984).
Antimicrobial and Antioxidant Activity
- Some derivatives of this compound have shown significant antimicrobial properties. For instance, N-phenylpyrazole derivatives synthesized using this compound demonstrated promising antibacterial and antifungal activities, showing potential as therapeutic agents (Farag et al., 2008).
- The compound has also been used in the synthesis of thiazolyl–pyrazolone derivatives, which were evaluated for their antioxidant activity using ABTS Radical Cation Decolorization Assay, indicating potential in antioxidant applications (Gaffer et al., 2017).
Applications in Bioinorganic and Medicinal Chemistry
- In the realm of bioinorganic chemistry, this compound has been involved in the synthesis of dioxomolybdenum(VI) chelates. These complexes were studied for their relevance in catalysis and medicinal applications, highlighting the compound's role in the development of bioinorganic complexes (Maurya et al., 2015).
Pharmaceutical Applications
- Derivatives of this compound have been explored for their potential as analgesic agents. For example, some pyrazolinone derivatives showed analgesic effects superior to those of standard drugs in preliminary evaluations, indicating its potential in pharmaceutical research (Gürsoy et al., 2000).
Molecular Studies
- The compound has been used in photophysical and quantum chemical analysis to establish the existence of geometrical isomers, demonstrating its utility in molecular and structural studies (Mati et al., 2012).
Safety And Hazards
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is intended for research use only and is not suitable for human or veterinary use. Safety precautions should be taken when handling any chemical compound, especially those without well-documented safety profiles.
Future Directions
Future research should focus on:
- Elucidating its biological activity and potential applications.
- Investigating its pharmacological properties.
- Assessing its toxicity and safety profile.
Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications. 🧪🔬
properties
IUPAC Name |
4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJEYODFAMPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one |
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